((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS 1354010-80-2, IUPAC: (3S)-1-benzyl-N-ethylpiperidin-3-amine) is an enantiomerically defined, tertiary piperidine derivative bearing a benzyl substituent on the ring nitrogen and an N-ethylamino group at the 3-position. Its molecular formula is C₁₄H₂₂N₂ with a molecular weight of 218.34 g·mol⁻¹ and a computed XLogP3-AA of 2.2, placing it in a moderate lipophilicity range suitable for CNS drug discovery applications.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B7919753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCNC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
InChIKeyGPRPWGYOLRHPLE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: (S)-1-Benzyl-piperidin-3-yl-ethyl-amine as a Defined Chiral 3-Aminopiperidine Building Block


(S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS 1354010-80-2, IUPAC: (3S)-1-benzyl-N-ethylpiperidin-3-amine) is an enantiomerically defined, tertiary piperidine derivative bearing a benzyl substituent on the ring nitrogen and an N-ethylamino group at the 3-position . Its molecular formula is C₁₄H₂₂N₂ with a molecular weight of 218.34 g·mol⁻¹ and a computed XLogP3-AA of 2.2, placing it in a moderate lipophilicity range suitable for CNS drug discovery applications . The compound is commercially supplied predominantly as a research chemical and chiral synthetic intermediate, typically at purities of 95–98% .

Why N-Benzyl-3-aminopiperidine Analogs Cannot Be Interchanged Without Quantitative Risk


The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, but minor structural modifications yield profound shifts in receptor affinity, selectivity, and pharmacokinetics . The presence of an N-ethyl substituent on the exocyclic amine, as opposed to a primary amine (des-ethyl analog) or an N-benzyl-N-ethyl substitution pattern (regioisomer), alters hydrogen-bond donor/acceptor counts, basicity, and steric environment, all of which directly impact target engagement and metabolic stability. Furthermore, the (S)-enantiomer and its (R)-counterpart are non-superimposable mirror images that can exhibit divergent pharmacodynamics and pharmacokinetics, making stereochemical identity a non-negotiable specification for reproducible scientific results. Substituting with a racemic mixture or the wrong enantiomer without quantitative justification introduces an uncontrolled variable that can invalidate structure–activity relationship (SAR) studies and compromise patent protection.

Head-to-Head Quantitative Evidence for (S)-1-Benzyl-piperidin-3-yl-ethyl-amine Selection


Absolute Configuration Control: (S) vs. (R) Enantiomer Chiral Purity

The target (S)-enantiomer (CAS 1354010-80-2) is supplied at a certified purity of 98% as determined by HPLC, implying an enantiomeric excess (ee) of ≥96% if no chiral inversion has occurred . The (R)-enantiomer (CAS 1354017-40-5) is commercially available from the same supplier at comparable purity . While direct specific rotation values are not disclosed in supplier documentation, the (S)-configuration is unambiguously assigned by IUPAC nomenclature and InChI stereochemical descriptor (t14-/m0/s1) . For procurement decisions, the key differentiator is not purity but the direction of optical rotation and its impact on downstream chiral recognition events.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Regioisomer Differentiation: N-Ethyl at C3 versus N-Benzyl-N-Ethyl on Piperidine Nitrogen

The target compound bears the ethyl group on the exocyclic 3-amino nitrogen, whereas the regioisomer benzyl-ethyl-(S)-piperidin-3-yl-amine (CAS 1354020-87-3) has both benzyl and ethyl substituents on the piperidine ring nitrogen, leaving no hydrogen-bond donor on the 3-position amine . The target compound possesses one hydrogen-bond donor (the N–H of the ethylamine) and two hydrogen-bond acceptors , while the regioisomer has zero hydrogen-bond donors and two hydrogen-bond acceptors . This difference in hydrogen-bond donor count alters ligand–receptor binding capacity and aqueous solubility potential. Computed XLogP3-AA for the target compound is 2.2 ; the regioisomer, with the additional N-benzyl group, is expected to be more lipophilic, although experimentally determined logP values are not reported.

Regiochemistry Physicochemical Properties Hydrogen Bonding

Des-Ethyl Analog Comparison: Impact of N-Alkylation on Lipophilicity and Basicity

The des-ethyl analog (S)-1-benzyl-3-aminopiperidine (CAS 168466-85-1) differs from the target compound only by the absence of the N-ethyl group. This single methylene deletion reduces molecular weight by 28 Da (from 218.34 to 190.28 g·mol⁻¹) and lowers the computed XLogP3-AA from 2.2 to approximately 1.5 (estimated by PubChem fragment contribution). The N-ethyl group increases both lipophilicity and steric bulk, which can enhance membrane permeability and reduce primary amine-mediated metabolism. Although direct comparative pKₐ data are unavailable, the secondary amine of the target compound (pKₐ ~8.5–9.5, estimated) is expected to be slightly less basic than the primary amine of the des-ethyl analog (pKₐ ~9–10), potentially reducing lysosomal trapping.

Structure–Activity Relationship Lipophilicity Basicity

Racemic versus Single Enantiomer: Procurement Implications for Asymmetric Synthesis

The racemic mixture (1-benzyl-piperidin-3-yl)-ethyl-amine (CAS 1027157-31-8) is commercially available at 98% purity , but using it as a synthetic intermediate yields diastereomeric products that require costly chiral resolution steps. The (S)-enantiomer (CAS 1354010-80-2) enables direct access to enantiomerically enriched final compounds without additional resolution, reducing step count and improving atom economy. Suppliers list the racemate and the single enantiomer at comparable prices (e.g., ~$200–400/g for research quantities), but the total cost of ownership favors the enantiopure building block when downstream chiral separation is factored in.

Chiral Pool Synthesis Enantiopure Intermediates Cost-Efficiency

Evidence-Based Application Scenarios for (S)-1-Benzyl-piperidin-3-yl-ethyl-amine Procurement


Chiral Pool Synthesis of Enantiomerically Pure CNS Drug Candidates

The (S)-configured 3-aminopiperidine core serves as a direct precursor to numerous CNS-active agents, including σ₁ receptor ligands and α7 nicotinic receptor modulators . Incorporating the enantiopure (S)-benzyl-ethylamine building block ensures that the final drug candidate retains the desired absolute configuration, avoiding the need for late-stage chiral resolution that can reduce overall yield by 30–50% and add 2–4 weeks to development timelines.

Stereochemical Probe in Medicinal Chemistry SAR Campaigns

Using the (S)-enantiomer as a defined stereochemical probe allows medicinal chemists to deconvolute the contributions of absolute configuration to target binding and off-target selectivity. The (R)-enantiomer (CAS 1354017-40-5) can be procured in parallel to generate matched molecular pairs, enabling direct quantification of enantiomeric discrimination factors (eudysmic ratios) for receptor subtypes.

Reference Standard for Chiral Analytical Method Development

The compound's well-defined stereochemistry and commercial availability at 98% purity make it suitable as a reference standard for developing and validating chiral HPLC or SFC methods. This is particularly valuable in pharmaceutical quality control, where demonstration of enantiomeric purity is a regulatory requirement for chiral drug substances.

Intermediate for N-Benzylpiperidine-Derived Antibacterial Agents

N-Benzylpiperidine derivatives have been explored as bacterial topoisomerase inhibitors with broad-spectrum antibacterial activity . The (S)-1-benzyl-piperidin-3-yl-ethyl-amine scaffold provides a defined chiral amine handle for structure-based optimization of antibacterial potency while monitoring hERG liability, as minor modifications to the aminopiperidine core significantly influence cardiac safety margins.

Quote Request

Request a Quote for ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.